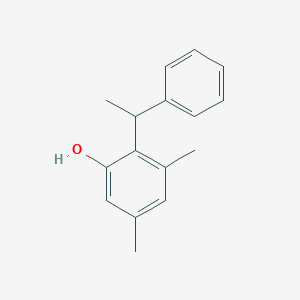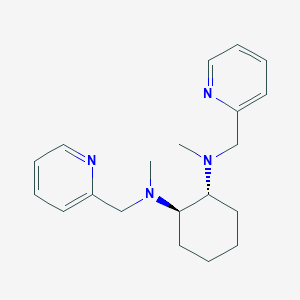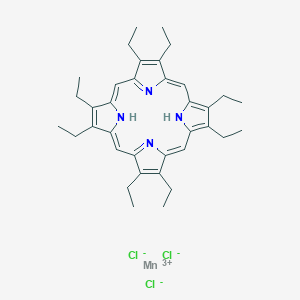
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride is a coordination compound where manganese is complexed with a porphyrin ligand. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin with manganese(III) chloride. The reaction is carried out in a suitable solvent, often under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents that target the manganese center.
Substitution: Ligand substitution reactions are possible, where the chloride ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve ligands like phosphines or amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state manganese complexes, while reduction can produce lower oxidation state species.
Applications De Recherche Scientifique
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in mimicking the activity of natural enzymes, particularly those involving manganese.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in photodynamic therapy.
Industry: Utilized in the development of materials with specific electronic or photonic properties
Mécanisme D'action
The mechanism of action of Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride involves its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking enzymatic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin iron(III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin zinc(II) chloride
- **2,3,7,8,12,13,17,18-octaethyl-21
Propriétés
Formule moléculaire |
C36H46Cl3MnN4 |
|---|---|
Poids moléculaire |
696.1 g/mol |
Nom IUPAC |
manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;;/h17-20,37,40H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
OOUCNTOGOJHBAQ-UHFFFAOYSA-K |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


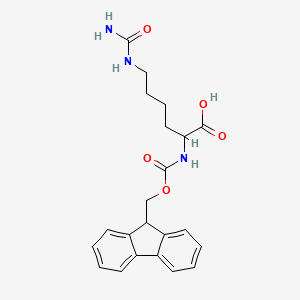
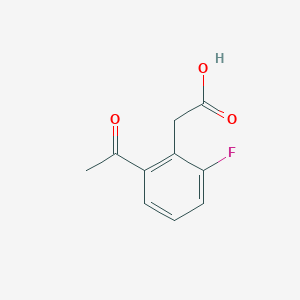
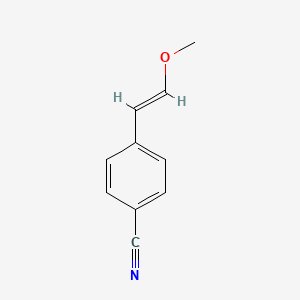
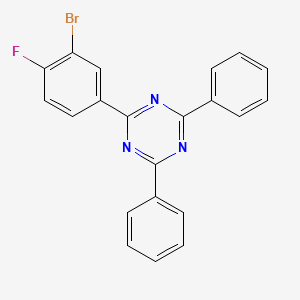
![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
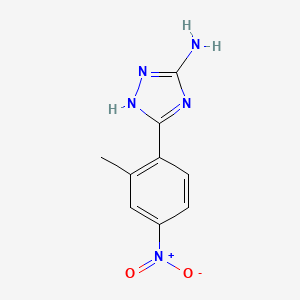
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
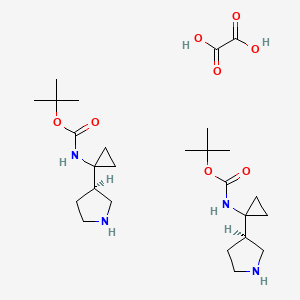
![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
